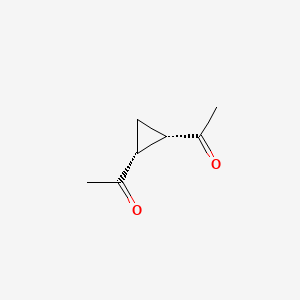

(1R,2S)-1,2-Diacetylcyclopropane

Description

(1R,2S)-1,2-Diacetylcyclopropane is a chiral cyclopropane derivative featuring two acetyl (CH₃CO-) groups attached to adjacent carbons on a strained three-membered carbon ring. Cyclopropane derivatives are often studied for their unique reactivity due to ring strain (~27 kcal/mol), which can enhance susceptibility to ring-opening reactions or stabilize transition states in catalytic processes.

Properties

CAS No. |

18289-17-3 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.155 |

IUPAC Name |

1-[(1S,2R)-2-acetylcyclopropyl]ethanone |

InChI |

InChI=1S/C7H10O2/c1-4(8)6-3-7(6)5(2)9/h6-7H,3H2,1-2H3/t6-,7+ |

InChI Key |

DUWQAFUPZOVGTG-KNVOCYPGSA-N |

SMILES |

CC(=O)C1CC1C(=O)C |

Synonyms |

(1R,2S)-1,2-Diacetylcyclopropane |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Functional Group Impact on Reactivity and Stability

Acetyl vs. Ester Groups :

- Acetyl (ketone) groups are electron-withdrawing, increasing electrophilicity of the cyclopropane ring. This may enhance susceptibility to nucleophilic attack (e.g., in ring-opening reactions).

- Ester groups (e.g., in 826-35-7) offer resonance stabilization, improving thermal stability but requiring harsher conditions for hydrolysis compared to acetyl derivatives.

- For example, highlights that stereochemistry in cyclopropane-containing compounds (e.g., BH4) can affect enzyme binding, though in vivo efficacy may remain elusive due to complex biological factors.

Physicochemical Properties

- Solubility: Esters (e.g., 826-35-7) generally exhibit higher solubility in non-polar solvents compared to acetylated analogs due to reduced hydrogen bonding capacity.

- Thermal Stability : Acetyl groups may destabilize the cyclopropane ring compared to esters, as ketones lack the stabilizing resonance of esters.

Research Findings and Limitations

- In Vitro vs. In Vivo Behavior : demonstrates that cyclopropane-containing compounds like BH4 can exhibit in vitro chaperone effects (e.g., increased TPH2 thermostability) but fail to translate to in vivo efficacy, underscoring the complexity of biological systems. This suggests that (1R,2S)-1,2-Diacetylcyclopropane’s stereochemistry and substituents may require optimization for therapeutic applications.

- Data Gaps : Direct experimental data on the target compound’s reactivity or biological activity are absent in the provided evidence. Comparisons rely on structural inferences from analogs like 826-35-7 and 717-69-1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.